molecular formula C10H22Cl2N2 B1383022 (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride CAS No. 1803606-57-6

(2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride

Cat. No. B1383022
CAS RN: 1803606-57-6
M. Wt: 241.2 g/mol
InChI Key: YFFHVXJFIDEWRT-UHFFFAOYSA-N
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Description

2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride (DCPMDA) is a cyclic amine derivative that has been widely used in scientific research for its unique properties. DCPMDA is an important tool for studying the structure and function of proteins, and its use has been instrumental in the development of new drugs, diagnostics, and therapies. DCPMDA has also been used to study the biochemical and physiological effects of various compounds, as well as to create new laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis

    This compound has been involved in various synthesis processes. For example, Pajouhesh and Hancock (1984) utilized monomethylamine and N-benzyl-N-methylamine as nucleophiles in the amination of bromoethylester, leading to the formation of N-methylpalmitamide (Pajouhesh & Hancock, 1984). Similarly, Huang and Wamhoff (1984) studied the 13C NMR spectra of reaction products from ethyl 2-amino-4,5-dihydro-3-furancarboxylates with various amines, including methylamine (Huang & Wamhoff, 1984).

  • Monoamine Oxidase Inactivation

    Silverman and Zieske (1985) explored cyclopropane analogues of phenethylamine, including 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine, as inactivators for monoamine oxidase (MAO) (Silverman & Zieske, 1985).

  • Synthesis of Novel Macrocycles

    Kumar, Guchhait, and Mani (2012) reported the synthesis of novel macrocycles containing N,N-di(pyrrolylmethyl)-N-methylamine moiety, indicating the compound's utility in creating complex molecular structures (Kumar, Guchhait, & Mani, 2012).

  • Methylamine Dehydrogenase Studies

    Cavalieri et al. (2008) focused on methylamine dehydrogenase and its interaction with amicyanin from Paracoccus versutus, an important study in understanding the enzymatic activity involving methylamine (Cavalieri et al., 2008).

  • Serotonin Receptor Agonists

    Zhang et al. (2017) designed N-substituted (2-phenylcyclopropyl)methylamines as selective serotonin 2C receptor agonists, highlighting therapeutic potentials in psychopharmacology (Zhang et al., 2017).

Biochemical and Medicinal Chemistry

  • CCR5 Antagonist Synthesis

    Hashimoto et al. (2002) detailed the synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, illustrating the compound's role in developing treatments for conditions like HIV (Hashimoto et al., 2002).

  • Novel Enzymatic Cofactor Discovery

    McIntire et al. (1991) discovered a novel redox prosthetic group in methylamine dehydrogenase from methylotrophic bacteria, furthering our understanding of enzyme function and structure (McIntire et al., 1991).

  • Synthesis of Functionalized Alkoxyamines

    Hauck, Kuepfert, and Schoening (2015) demonstrated the synthesis of highly substituted [(aminocyclopropyl)methyl]alkoxyamines, indicating potential applications in biologically active intermediates and polymer additives (Hauck, Kuepfert, & Schoening, 2015).

  • Copper-Catalyzed Aminoboration

    Sakae et al. (2014) developed a copper-catalyzed aminoboration process to create (borylmethyl)cyclopropylamines, a step forward in synthesizing potential antidepressants (Sakae et al., 2014).

  • Peptide Synthesis Protectant

    Carpino et al. (2009) introduced the N-dicyclopropylmethyl residue as an amide bond protectant in peptide synthesis, showcasing its utility in complex biochemical processes (Carpino et al., 2009).

properties

IUPAC Name

N'-(dicyclopropylmethyl)-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12(7-6-11)10(8-2-3-8)9-4-5-9;;/h8-10H,2-7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFHVXJFIDEWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(C1CC1)C2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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